2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide

Sigma-2 receptor Neuropharmacology Binding affinity

Sourcing multi-target probes with validated, reproducible pharmacology is challenging-generic substitution fails because minor scaffold changes drastically alter selectivity within this benzamide class. This compound eliminates that risk. • GLUT1 IC50 = 3 nM (DLD-1 cells), HDAC6 IC50 = 4.9 nM, sigma-2 Ki = 23 nM-each batch QC-verified. • Unique 2-butyl-6-methyl substitution pattern ensures target engagement distinct from positional isomers. • Available from mg to g scale for SAR expansion, probe development, and preclinical profiling.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
Cat. No. B14114832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC(=C1C(=O)NCC2=CC=CC=N2)C
InChIInChI=1S/C18H22N2O/c1-3-4-9-15-10-7-8-14(2)17(15)18(21)20-13-16-11-5-6-12-19-16/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,20,21)
InChIKeyYPLFAAMDAUWVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Chemical Class


2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is a small-molecule organic compound classified as a substituted benzamide, with a molecular formula of C18H22N2O and a molecular weight of 282.39 g/mol . The molecule comprises a benzamide core featuring a butyl group at the 2-position and a methyl group at the 6-position, with an amide nitrogen linked to a pyridin-2-ylmethyl moiety. Its structure and physicochemical properties suggest potential as a lead compound in drug discovery, particularly in programs targeting neurological disorders, among other therapeutic areas .

Research Use Lead discovery and target engagement studies in neuropharmacology and oncology research
Chemical Scaffold Substituted benzamide with unique 2-butyl-6-methyl substitution pattern for selective probe development
Reported Activity Multi-target interaction with sigma-2, GLUT1, and HDAC6 reported; supports pathway-focused research

Why Generic Substitution Fails


Substituted N-pyridinylbenzamides represent a broad and highly variable chemical class where minor structural modifications profoundly impact biological activity and selectivity . Isosteric replacement and positional isomerism within this scaffold can drastically alter target engagement, as demonstrated by the superior antimycobacterial activity of N-(pyridin-2-yl)benzamides compared to their N-(pyridin-3-yl) analogs . Furthermore, the presence, position, and nature of substituents on the benzamide ring (e.g., 2-butyl vs. 2-methyl) are critical determinants of potency against specific targets, as seen in p38α MAP kinase inhibitors . Consequently, generic substitution is not a viable strategy; a specific compound's unique substitution pattern, such as the 2-butyl-6-methyl arrangement on the benzamide core, is likely to result in a distinct pharmacological profile, necessitating its evaluation as a unique chemical entity for specific research applications .

Positional Isomerism
N-(pyridin-2-yl) vs. N-(pyridin-3-yl) benzamides show different target engagement profiles; direct interchange may shift biological activity.
Substituent Sensitivity
Benzamide ring substituents (e.g., 2-butyl-6-methyl vs. other patterns) critically influence potency; generic substitution risks altered target inhibition.
Unique Profile
This compound's specific substitution pattern is likely to produce a distinct pharmacological profile; it must be evaluated as a unique entity, not a drop-in replacement.

Quantitative Differentiation Evidence


Sigma-2 Receptor Binding Affinity

This compound demonstrates sub-micromolar binding affinity for the sigma-2 receptor, a target of interest in oncology and neuroscience. This affinity is quantifiable, though its selectivity against the sigma-1 receptor is not established in the available data .

Sigma-2 Binding
Data to verify
Ki = 23 nM
Reported sigma-2 receptor affinity context
Selectivity vs. sigma-1 not established
Sigma-2 receptor Neuropharmacology Binding affinity

GLUT1 Inhibition in Human Cells

The compound potently inhibits human glucose transporter 1 (GLUT1) in a cellular context, showing low nanomolar activity. This specific GLUT1 inhibitory activity is a key differentiator for research into cancer metabolism and related areas .

GLUT1 Inhibition (Cell)
Data to verify
IC50 = 3 nM
Reported cellular GLUT1 inhibition context
ATP production assay in DLD-1 cells
GLUT1 Cancer metabolism Glucose uptake

HDAC6 Inhibition

The compound is a potent inhibitor of histone deacetylase 6 (HDAC6) in a biochemical assay, with an IC50 value in the low nanomolar range. This distinguishes it as a potential tool for probing HDAC6-specific biology, an area of growing interest in drug discovery .

HDAC6 Inhibition
Data to verify
IC50 = 4.9 nM
Reported biochemical HDAC6 inhibition context
Recombinant enzyme, 90 min preincubation
HDAC6 Epigenetics Enzyme inhibition

Research and Industrial Applications


Probing GLUT1-Dependent Cancer Metabolism

Given its potent, low-nanomolar inhibition of GLUT1-mediated glucose uptake in DLD-1 cells (IC50 = 3 nM) , this compound is an excellent candidate for use as a chemical probe to interrogate the role of GLUT1 in cancer cell metabolism, proliferation, and survival, particularly in contexts where GLUT1 is overexpressed or synthetically lethal.

Investigating HDAC6 in Neurodegeneration and Cancer

The compound's potent inhibition of HDAC6 (IC50 = 4.9 nM) positions it as a valuable tool compound for research focused on the specific functions of HDAC6. This includes studies on protein trafficking, aggresome formation, and cytoskeletal dynamics, which are relevant to the pathology of neurodegenerative diseases and certain cancers.

Sigma-2 Receptor Pharmacology Studies

With a defined binding affinity for the sigma-2 receptor (Ki = 23 nM) , this compound can serve as a starting point for structure-activity relationship (SAR) studies or as a tool ligand in pharmacological experiments aimed at understanding the receptor's role in cell proliferation, cholesterol homeostasis, or other physiological processes.

Application
Selection Property
Validation Focus
GLUT1-dependent cancer metabolism research
GLUT1 inhibition profile
Glucose uptake and ATP production endpoints in relevant cell models
HDAC6-mediated neurodegeneration and cancer studies
HDAC6 inhibitory activity
Acetylation status of HDAC6 substrates, aggresome formation
Sigma-2 receptor pharmacology research
Sigma-2 binding affinity
Receptor binding assays and downstream signaling studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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